5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride
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Overview
Description
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride is a chemical compound with the molecular formula C7H12ClN and a molecular weight of 145.63 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride typically involves the use of organocatalysed asymmetric Michael additions. These reactions are carried out under controlled conditions to ensure high yield and enantiomeric purity . The process involves the addition of substituted tri-ketopiperazines to enones, followed by further modifications to deliver the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction could produce various amines or alcohols.
Scientific Research Applications
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and protein functions.
Medicine: Research into potential pharmaceutical applications, including drug development and therapeutic uses.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[2.2.1]heptane: A similar bicyclic compound with a nitrogen atom.
5-methyl-2-azabicyclo[2.2.1]heptane: Another related compound with a methyl group at a different position.
Uniqueness
5-methylidene-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its specific structure, which includes a methylidene group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other azabicyclo compounds.
Properties
IUPAC Name |
5-methylidene-2-azabicyclo[2.2.1]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N.ClH/c1-5-2-7-3-6(5)4-8-7;/h6-8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEORAYAXMRPFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CC1CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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